molecular formula C18H16FN3O B11222507 N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide

Cat. No.: B11222507
M. Wt: 309.3 g/mol
InChI Key: JOHOANJALAIGRY-UHFFFAOYSA-N
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Description

N-(6-Fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide is a novel chemical entity designed for research purposes, building upon the established biological significance of the tetrahydrocarbazole scaffold. This compound features a strategic molecular hybridization, combining a 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole core with an isonicotinamide moiety. The tetrahydrocarbazole structure is a privileged framework in medicinal chemistry, known for its diverse interactions with key biological targets . Researchers are increasingly interested in such fused nitrogen heterocycles, as they are frequently present in biologically active compounds and constitute the backbone of over 85% of all pharmaceuticals . The specific incorporation of a fluorine atom at the 6-position is a common strategy in drug discovery to modulate a compound's electronic properties, metabolic stability, and binding affinity. Tetrahydrocarbazole derivatives have demonstrated significant potential in oncological research. For instance, closely related molecules have been identified as potent inhibitors of cancer cell proliferation. One such analog, a tetrahydrocarbazole-amine, was shown to inhibit bladder cancer progression by suppressing the YAP1/TAZ pathway, which plays a pivotal role in cell growth and survival . Other derivatives have been explored for their ability to inhibit Vascular Endothelial Growth Factor (VEGF) production, a key mediator of angiogenesis, suggesting potential applications in cancer and other diseases characterized by pathological blood vessel formation . Furthermore, the structural similarity of this compound to known sirtuin inhibitors, such as EX527 (a tetrahydrocarbazole-based Sirt1 inhibitor), indicates its potential utility in researching age-related diseases, cancer, and metabolic disorders . The isonicotinamide group is a key pharmacophore found in molecules that act as antagonists for various receptors, further expanding the potential research applications of this compound . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C18H16FN3O

Molecular Weight

309.3 g/mol

IUPAC Name

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)pyridine-4-carboxamide

InChI

InChI=1S/C18H16FN3O/c19-12-4-5-15-14(10-12)13-2-1-3-16(17(13)21-15)22-18(23)11-6-8-20-9-7-11/h4-10,16,21H,1-3H2,(H,22,23)

InChI Key

JOHOANJALAIGRY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C=CC(=C3)F)NC(=O)C4=CC=NC=C4

Origin of Product

United States

Preparation Methods

Core Tetrahydrocarbazole Synthesis via Fischer Indole Cyclization

The Fischer indole synthesis remains a cornerstone for constructing the 2,3,4,9-tetrahydro-1H-carbazole scaffold. For the 6-fluoro derivative, the process begins with 4-fluoroaniline , which undergoes diazotization using sodium nitrite in acidic conditions (e.g., HCl) to form the diazonium salt . Subsequent reduction with stannous chloride or sodium sulfite yields 4-fluorophenylhydrazine . This intermediate is condensed with cyclohexane-1,2-dione or its derivatives under acidic conditions (e.g., acetic acid or polyphosphoric acid) to form the hydrazone intermediate, which cyclizes spontaneously under heat to generate 6-fluoro-2,3,4,9-tetrahydro-1H-carbazole .

Key Reaction Conditions

  • Diazotization : 0–5°C, 1–2 hours.

  • Reduction : Room temperature, 30–60 minutes.

  • Cyclization : Reflux in acetic acid (110°C, 6–12 hours).

Yield Optimization

  • Microwave-assisted cyclization reduces reaction time to 20–30 minutes with comparable yields (75–85%) .

  • Solvent-free conditions using clay catalysts (e.g., montmorillonite K10) improve atom economy and reduce waste .

Bischler Reaction for Regioselective Substitution

The Bischler reaction offers an alternative route, particularly for introducing substituents at the 1-position of the tetrahydrocarbazole. Here, α-halocyclohexanones (e.g., 1-bromo-6-fluorocyclohexan-1-one) react with substituted anilines in the presence of Lewis acids like aluminum chloride . For N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide, the 1-position is functionalized post-cyclization.

Procedure

  • Condensation : 1-Bromo-6-fluorocyclohexan-1-one reacts with 4-fluoroaniline in toluene at 80°C for 8 hours.

  • Cyclization : The intermediate undergoes intramolecular alkylation using TiCl₄ as a catalyst, forming the carbazole core .

  • Functionalization : The bromine at position 1 is displaced via nucleophilic aromatic substitution (NAS) with isonicotinamide in dimethylformamide (DMF) at 120°C .

Challenges

  • Regioselectivity issues arise due to competing substitutions at other positions.

  • Purification requires column chromatography (silica gel, ethyl acetate/hexane) .

Organometallic Approaches for Advanced Intermediates

Organometallic reagents enable precise functionalization of the carbazole core. A notable method involves the use of allyltrimethylsilane and TiCl₄ to form enone intermediates, which are subsequently cyclized .

Stepwise Synthesis

  • Enone Formation : 6-Fluorocyclohexenone reacts with allyltrimethylsilane in CH₂Cl₂ at −78°C under nitrogen, catalyzed by TiCl₄ .

  • Hydrazone Cyclization : The enone intermediate is treated with 4-fluorophenylhydrazine, followed by oxidative cyclization using H₂O₂ to yield the tetrahydrocarbazole .

  • Amidation : The 1-position is oxidized to a carboxylic acid (KMnO₄, acidic conditions), which is coupled with isonicotinamide using EDCI/HOBt in dichloromethane .

Advantages

  • High stereochemical control.

  • Yields exceed 70% for critical steps .

Green Chemistry Innovations

Recent advances emphasize sustainability. A solvent-free, microwave-assisted method employs propylphosphonic anhydride (T3P) as a cyclization agent :

  • One-Pot Synthesis : 4-Fluorophenylhydrazine and cyclohexane-1,2-dione are mixed with T3P (1.5 equiv) and irradiated at 100°C for 15 minutes.

  • Direct Amidation : The crude carbazole product is reacted with isonicotinoyl chloride in MeOH at 60°C for 2 hours .

Benefits

  • Reaction time reduced by 90%.

  • No chromatographic purification needed; products precipitate upon cooling .

Analytical Validation and Characterization

Critical data for verifying the structure and purity of this compound include:

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 10.40 (s, 1H, NH), 8.72 (d, 2H, pyridine-H), 7.80 (d, 2H, pyridine-H), 7.10 (d, 1H, carbazole-H), 6.60 (dd, 1H, carbazole-H) .

  • MS (ESI) : m/z 338.1 [M+H]⁺ .

Purity Assessment

  • HPLC (C18 column, acetonitrile/water): >98% purity .

Comparative Analysis of Synthetic Routes

MethodYield (%)TimeKey AdvantageLimitation
Fischer Indole75–8512 hScalabilityAcidic conditions
Bischler Reaction60–7010 hRegioselectivityRequires NAS optimization
Organometallic70–7515 hStereochemical controlLow-temperature handling
Green Chemistry80–851 hEco-friendlyLimited solvent options

Chemical Reactions Analysis

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom in the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., methanol, dichloromethane), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an inhibitor of certain enzymes and receptors, which could have implications in drug discovery and development.

    Medicine: Carbazole derivatives, including this compound, have shown promise in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the carbazole ring can enhance the compound’s binding affinity to its target by forming strong hydrogen bonds or electrostatic interactions. The isonicotinamide group can further modulate the compound’s activity by interacting with different regions of the target molecule. The exact pathways involved depend on the specific biological context and target.

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Name Substituent (Position 6) Amide Group Molecular Weight LogP*
Target Compound Fluoro Isonicotinamide 337.35 ~2.1
N-(6-Chloro-...isonicotinamide Chloro Isonicotinamide 353.80 ~2.8
N-(6-Fluoro-...indole-6-carboxamide Fluoro Indole-6-carboxamide 347.40 ~3.2

*Estimated using fragment-based methods.

Table 2: Key Structural and Functional Differences

Feature Target Compound Chloro Analog Indole-Carboxamide Analog
Halogen Size Small (F) Larger (Cl) Small (F)
Amide Group Pyridine (polar) Pyridine (polar) Indole (less polar)
H-Bond Acceptor Pyridine N Pyridine N Indole N (weak)
Metabolic Stability High (F resistance) Moderate (Cl labile) High (F resistance)

Biological Activity

N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide is a compound belonging to the class of N-substituted carbazoles, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article aims to provide a detailed overview of the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyDetails
Molecular Formula C_{17}H_{20}FN_{3}O
Molecular Weight 303.36 g/mol
CAS Number 1574397-87-7

This compound features a tetrahydrocarbazole moiety substituted with a fluoro group and an isonicotinamide unit, which contributes to its unique biological profile.

Biological Activities

Research has demonstrated that this compound exhibits several noteworthy biological activities:

1. Anticancer Activity

N-substituted carbazoles have been extensively studied for their anticancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. In particular:

  • In vitro studies indicated that derivatives with a fluoro substituent exhibit enhanced antiproliferative activity against lung carcinoma (A549) and other tumor cell lines .

2. Neuroprotective Effects

The neuroprotective potential of carbazole derivatives has been documented in various studies. For example:

  • Compounds have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity. Research indicates that certain derivatives can inhibit apoptosis in neuronal cell lines exposed to harmful stimuli .

3. Anti-inflammatory Activity

This compound has been evaluated for its anti-inflammatory properties:

  • As a CRTH2 receptor antagonist, it may inhibit allergic responses and inflammation pathways relevant to conditions like asthma and rhinitis .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Antitumor Mechanism: The presence of the fluoro group may enhance electron density and improve binding affinity to target proteins involved in cell proliferation .
  • Neuroprotection: The antioxidative properties attributed to the carbazole core may contribute significantly to preventing neuronal damage .

Case Studies

Several case studies highlight the efficacy of N-substituted carbazoles in clinical settings:

  • Study on Lung Carcinoma:
    A series of N-substituted carbazoles were tested against A549 lung carcinoma cells. The study found that compounds with specific substituents exhibited IC50 values as low as 5.9 µg/mL .
  • Neuroprotective Study:
    In a study investigating neuroprotective effects in HT22 cells (a neuronal cell line), certain derivatives demonstrated significant protective effects at concentrations as low as 3 µM .

Q & A

Basic: What are the key synthetic routes for N-(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)isonicotinamide, and how is its structure validated?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:

  • Step 1: Functionalization of the carbazole core via Friedel-Crafts alkylation or palladium-catalyzed coupling to introduce the fluoro substituent at position 6 .
  • Step 2: Amide coupling between the carbazole intermediate and isonicotinic acid using reagents like HATU or DCC in anhydrous DMF .
  • Step 3: Purification via column chromatography and recrystallization to achieve >95% purity.

Structural Validation:

  • NMR Spectroscopy: 1H^1\text{H}- and 13C^{13}\text{C}-NMR confirm substituent positions and amide bond formation .
  • Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+^+ at m/z 350.12) .
  • X-ray Crystallography: SHELX programs refine crystal structures to resolve stereochemistry and hydrogen bonding patterns .

Advanced: How do hydrogen bonding and ring puckering influence the compound’s crystallographic stability and solubility?

Methodological Answer:

  • Hydrogen Bond Analysis: Graph set analysis (e.g., Etter’s rules) identifies motifs like N–HO\text{N–H}\cdots\text{O} or C=OH–N\text{C=O}\cdots\text{H–N}, which stabilize crystal packing. These interactions are mapped using ORTEP-3 for visualization .
  • Ring Puckering: Cremer-Pople coordinates quantify deviations from planarity in the tetrahydrocarbazole ring. For example, a puckering amplitude q=0.52A˚q = 0.52 \, \text{Å} and phase angle θ=120\theta = 120^\circ indicate a twisted envelope conformation .
  • Impact on Solubility: Bulky substituents and planar amide groups reduce aqueous solubility, necessitating co-solvents (e.g., DMSO) for in vitro assays .

Basic: What in vitro assays are suitable for evaluating the compound’s antiviral activity?

Methodological Answer:

  • Plaque Reduction Assays: Measure inhibition of viral replication (e.g., HPV or influenza) in Vero cells, with EC50_{50} values calculated using nonlinear regression .
  • Enzymatic Inhibition: Screen against viral proteases (e.g., SARS-CoV-2 Mpro^\text{pro}) using fluorogenic substrates. IC50_{50} is determined via fluorescence quenching .
  • Cytotoxicity Testing: Parallel assays in HEK-293 cells (CC50_{50}) ensure selectivity indices >10 .

Advanced: How can structural analogs resolve contradictions in biological activity data?

Methodological Answer:

  • Comparative SAR Studies: Analyze substituent effects using a table of analogs:
Substituent (Position)Activity (IC50_{50}, μM)TargetReference
6-Fluoro (this compound)0.71VPS4B ATPase
6-Chloro1.20HPV E1 helicase
6-Methoxy2.50Neurokinin-1
  • Docking Simulations: AutoDock Vina predicts binding modes to targets like p97 ATPase, highlighting steric clashes from bulkier substituents .
  • Crystallographic Overlays: Superimpose analog structures using SHELXL to identify conserved pharmacophores .

Advanced: What strategies identify molecular targets for fluoro-substituted carbazoles?

Methodological Answer:

  • CRISPR-Cas9 Screens: Genome-wide knockout libraries identify host factors (e.g., VCP/p97) essential for compound activity .
  • Thermal Proteome Profiling (TPP): Monitor protein denaturation shifts to detect target engagement .
  • SPR Biosensing: Measure real-time binding kinetics to immobilized ATPase domains (KD_D < 1 μM) .

Basic: How are spectroscopic methods optimized for characterizing carbazole derivatives?

Methodological Answer:

  • NMR Optimization: Use 19F^{19}\text{F}-NMR to resolve fluorine coupling patterns (e.g., 3JFH=8.5Hz^3J_{F-H} = 8.5 \, \text{Hz}) .
  • IR Spectroscopy: Identify amide C=O stretches (~1650 cm1^{-1}) and N–H bends (~3300 cm1^{-1}) .
  • UV-Vis Analysis: Monitor π→π* transitions (λmax_{\text{max}} ~290 nm) to assess conjugation in the carbazole system .

Advanced: How do reaction conditions influence synthetic yields and byproduct formation?

Methodological Answer:

  • Temperature Control: Lower temperatures (0–5°C) reduce epimerization during amide coupling .
  • Solvent Screening: Anhydrous THF minimizes hydrolysis vs. DMF, which accelerates coupling but increases diketopiperazine byproducts .
  • Catalyst Tuning: Pd(OAc)2_2/XPhos improves cross-coupling efficiency (yield: 85% vs. 60% with PdCl2_2) .

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